molecular formula C4F6O2 B1586086 1,1,1,4,4,4-Hexafluorobutane-2,3-dione CAS No. 685-24-5

1,1,1,4,4,4-Hexafluorobutane-2,3-dione

Cat. No.: B1586086
CAS No.: 685-24-5
M. Wt: 194.03 g/mol
InChI Key: ZMIDKLPSOSQFSX-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexafluorobutane-2,3-dione is a fluorinated organic compound with the molecular formula C4F6O2. It is known for its unique chemical properties, which make it a valuable compound in various scientific and industrial applications. The compound is characterized by the presence of six fluorine atoms and two carbonyl groups, which contribute to its high reactivity and stability.

Scientific Research Applications

1,1,1,4,4,4-Hexafluorobutane-2,3-dione has a wide range of applications in scientific research, including:

Safety and Hazards

The safety information for 1,1,1,4,4,4-Hexafluorobutane-2,3-dione indicates risk phrases 36/37/38, which refer to the potential for irritation to the eyes, respiratory system, and skin . Safety phrases 26-36/37/39 suggest that contact with the eyes and skin should be avoided, and suitable protective clothing and eye/face protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,4,4,4-Hexafluorobutane-2,3-dione can be synthesized through several methods. One common approach involves the fluorination of butane-2,3-dione using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize advanced fluorination technologies and equipment to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,4,4,4-Hexafluorobutane-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1,1,4,4,4-Hexafluorobutane-2,3-dione involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive carbonyl groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways and influence cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual carbonyl groups and high fluorine content, which confer unique reactivity and stability. These properties make it particularly valuable in applications requiring strong electron-withdrawing effects and resistance to degradation .

Properties

IUPAC Name

1,1,1,4,4,4-hexafluorobutane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F6O2/c5-3(6,7)1(11)2(12)4(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIDKLPSOSQFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374712
Record name 1,1,4,4,4-Hexafluorobutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685-24-5
Record name 1,1,4,4,4-Hexafluorobutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,4,4,4-Hexafluoro-2,3-butanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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